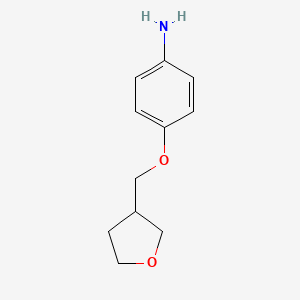

4-(Oxolan-3-ylmethoxy)aniline

Übersicht

Beschreibung

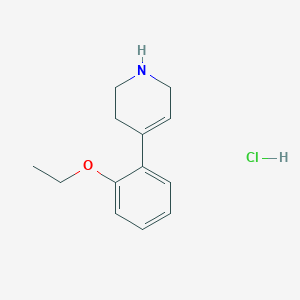

4-(Oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H15NO2 . It is also known as 4-(tetrahydro-3-furanylmethoxy)aniline . This compound belongs to the class of anilines and is commonly used as an intermediate in the synthesis of various organic compounds.

Molecular Structure Analysis

The InChI code for 4-(Oxolan-3-ylmethoxy)aniline is1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

4-(Oxolan-3-ylmethoxy)aniline has a molecular weight of 193.25 . It is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Applications

4-(Oxolan-3-ylmethoxy)aniline and its derivatives have been explored in the field of electrochemical synthesis. For example, a novel polymer based on a derivative of this compound showed promising results as a counter electrode in dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).

Synthesis of Organic Materials and Oligomers

Derivatives of 4-(Oxolan-3-ylmethoxy)aniline have been used in the synthesis of organic materials. For instance, the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties were investigated, leading to novel materials with potential applications in various fields (Ito et al., 2002).

Dendrimer Synthesis and Supramolecular Behavior

In another study, 4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of novel dendritic melamines, showing diverse core structures and the potential for self-assembly into nano-aggregates (Morar et al., 2018).

Anti-Corrosive Applications

The compound has also been investigated for its anti-corrosive properties. A study focused on a tetra-functionalized aromatic epoxy prepolymer based on a derivative of 4-(Oxolan-3-ylmethoxy)aniline demonstrated its effectiveness as a corrosion inhibitor for carbon steel (Dagdag et al., 2020).

Synthesis of Electrochromic Materials

4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of electrochromic materials. These materials exhibited outstanding optical contrasts and high coloration efficiencies, making them suitable for applications in the near-infrared region (Li et al., 2017).

Wirkmechanismus

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . It’s recommended to handle this compound with appropriate personal protective equipment .

Eigenschaften

IUPAC Name |

4-(oxolan-3-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXLBHLLFVRKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Oxolan-3-ylmethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)

![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)

amine](/img/structure/B1423041.png)

![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)